Cas no 90764-89-9 (6-Methyl-1H-indazol-4-amine)

6-Methyl-1H-indazol-4-amine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 6-position and an amino group at the 4-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. Its indazole scaffold is known for contributing to binding affinity and selectivity in medicinal chemistry, making it valuable for drug discovery. The compound’s stability and well-defined reactivity profile facilitate its use in cross-coupling reactions and other functionalizations. High purity and consistent quality ensure reliable performance in research and industrial processes.
6-Methyl-1H-indazol-4-amine structure
6-Methyl-1H-indazol-4-amine structure
Product Name:6-Methyl-1H-indazol-4-amine
CAS No:90764-89-9
MF:C8H9N3
MW:147.177160978317
CID:798757
PubChem ID:19354428
Update Time:2025-11-02

6-Methyl-1H-indazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-1H-indazol-4-amine
    • 1H-Indazol-4-amine,6-methyl-
    • 4-AMINO-6-METHYL (1H)INDAZOLE
    • 4-AMINO-6-METHYL-1H-INDAZOLE
    • 4-Amino-6-methyl-indazol
    • 6-methyl-1(2)H-indazol-4-ylamine
    • DTXSID40598310
    • 90764-89-9
    • 1H-Indazol-4-amine, 6-methyl-
    • JLRRDLJDPCOWPO-UHFFFAOYSA-N
    • SCHEMBL304051
    • AKOS006286878
    • A935412
    • FT-0651074
    • 4-amino-6-methyl(1h)indazole
    • DB-008866
    • G82804
    • Inchi: 1S/C8H9N3/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11)
    • InChI Key: JLRRDLJDPCOWPO-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C)C=C(C=2C=N1)N

Computed Properties

  • Exact Mass: 147.08000
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.70000
  • LogP: 2.03470

6-Methyl-1H-indazol-4-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-Methyl-1H-indazol-4-amine

Comprehensive Guide to 6-Methyl-1H-indazol-4-amine (CAS No. 90764-89-9): Properties, Applications, and Market Insights

6-Methyl-1H-indazol-4-amine (CAS No. 90764-89-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This indazole derivative is characterized by its unique molecular structure, featuring a methyl group at the 6-position and an amine group at the 4-position of the indazole ring. Researchers are increasingly interested in this compound due to its potential as a pharmacophore in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators.

The growing demand for 6-methyl-1H-indazol-4-amine is closely tied to current trends in precision medicine and cancer therapeutics. Many users searching for this compound often ask: "What is the role of 6-methyl-1H-indazol-4-amine in drug development?" or "How does 6-methyl-1H-indazol-4-amine compare to other indazole derivatives?" These questions reflect the compound's importance in modern medicinal chemistry applications.

From a chemical perspective, 6-Methyl-1H-indazol-4-amine exhibits several notable properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its molecular weight of 147.17 g/mol and hydrogen bonding capacity make it particularly interesting for structure-activity relationship studies. The presence of both hydrogen bond donors and acceptors in its structure contributes to its potential as a bioactive scaffold.

In pharmaceutical applications, 6-methyl-1H-indazol-4-amine CAS 90764-89-9 serves as a key intermediate for developing small molecule therapeutics. Recent publications highlight its use in creating compounds targeting inflammatory diseases and metabolic disorders. The compound's indazole core is particularly valuable for designing selective enzyme inhibitors, answering another common search query: "Why is 6-methyl-1H-indazol-4-amine important for enzyme inhibition?"

The synthesis of 6-Methyl-1H-indazol-4-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Current research focuses on developing more efficient synthetic routes to meet the growing demand from drug discovery programs. Analytical characterization using HPLC, NMR, and mass spectrometry confirms the compound's identity and purity, which is crucial for research applications.

Market analysis shows increasing interest in indazole derivatives like 6-methyl-1H-indazol-4-amine, particularly from contract research organizations and pharmaceutical companies. The global market for such pharmaceutical intermediates is projected to grow steadily, driven by advancements in targeted therapy development. Many researchers are searching for "reliable suppliers of 6-methyl-1H-indazol-4-amine" and "bulk quantities of CAS 90764-89-9", indicating strong commercial interest.

From a safety perspective, proper handling of 6-methyl-1H-indazol-4-amine requires standard laboratory precautions. While not classified as hazardous, researchers should consult the material safety data sheet (MSDS) for specific handling guidelines. The compound's stability under various conditions is another frequent search topic, with queries like "What is the shelf life of 6-methyl-1H-indazol-4-amine?" and "How should 90764-89-9 be stored?"

Future research directions for 6-Methyl-1H-indazol-4-amine include exploring its potential in combination therapies and investigating its structure-activity relationships with various biological targets. The compound's versatility makes it valuable for developing new chemical entities in areas such as immuno-oncology and neurodegenerative disease research. These applications align with current biomedical research trends and address common search queries about the compound's future applications.

In conclusion, 6-methyl-1H-indazol-4-amine (CAS No. 90764-89-9) represents an important chemical building block with diverse applications in drug discovery and medicinal chemistry. Its unique structural features and growing commercial availability make it a compound of significant interest to researchers worldwide. As the field of small molecule drug development continues to evolve, the importance of specialized intermediates like 6-methyl-1H-indazol-4-amine will likely increase, answering the growing demand for targeted therapeutic agents.

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